Rugulovasine B

Description

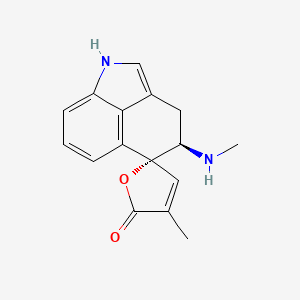

Structure

2D Structure

3D Structure

Properties

CAS No. |

26909-34-2 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

(4R,5R)-3'-methyl-4-(methylamino)spiro[3,4-dihydro-1H-benzo[cd]indole-5,5'-furan]-2'-one |

InChI |

InChI=1S/C16H16N2O2/c1-9-7-16(20-15(9)19)11-4-3-5-12-14(11)10(8-18-12)6-13(16)17-2/h3-5,7-8,13,17-18H,6H2,1-2H3/t13-,16-/m1/s1 |

InChI Key |

QTWQJTORJVFWAQ-CZUORRHYSA-N |

SMILES |

CC1=CC2(C(CC3=CNC4=CC=CC2=C34)NC)OC1=O |

Isomeric SMILES |

CC1=C[C@@]2([C@@H](CC3=CNC4=CC=CC2=C34)NC)OC1=O |

Canonical SMILES |

CC1=CC2(C(CC3=CNC4=CC=CC2=C34)NC)OC1=O |

Synonyms |

ugulovasine B rugulovasine B hydrochloride, (trans-(+-))-isome |

Origin of Product |

United States |

Natural Occurrence and Isolation Strategies

Fungal Bioproduction Sources

The following subsections detail the specific fungal species that have been identified as producers of Rugulovasine B and its related analogs.

The initial discovery and isolation of rugulovasines were from cultures of Penicillium concavo-rugulosum. drugfuture.com Subsequently, research identified other Penicillium species as new sources for these alkaloids. An isolate of Penicillium biforme was found to produce both Rugulovasine A and B. asm.orgnih.govasm.org Another species, Penicillium rubrum, was also shown to produce Rugulovasine A and B, in addition to their chlorinated derivatives. nih.govasm.org

Table 1: Rugulovasine Production in Penicillium Species

| Fungal Species | Compounds Produced |

| Penicillium concavorugulosum | Rugulovasine A, this compound drugfuture.com |

| Penicillium biforme | Rugulovasine A, this compound asm.orgnih.govasm.org |

| Penicillium rubrum | Rugulovasine A, this compound, Chlororugulovasine A, Chlorothis compound nih.govasm.org |

The soil saprotroph Aspergillus leporis possesses the genetic framework required for the biosynthesis of rugulovasines. nih.gov Genomic analysis of A. leporis identified a gene cluster containing homologs of easQ and easH, which are necessary for the production of rugulovasine from the precursor chanoclavine-I aldehyde. nih.govzenodo.org

While the fungus has the genetic capacity, chemical analyses of A. leporis cultures only detected rugulovasine in a single instance. nih.govzenodo.orgdatadryad.org To confirm the functionality of the identified genes, a heterologous expression approach was employed. The easQ and easH genes from A. leporis were expressed in a knockout strain of Metarhizium brunneum that accumulates chanoclavine-I aldehyde. nih.govzenodo.org The successful production of rugulovasine in this host system confirmed the biosynthetic capability of A. leporis. nih.govzenodo.org

Talaromyces wortmannii has been identified as a producer of Rugulovasine A and B. nih.gov More significantly, this fungus is known for its co-production of several halogenated rugulovasine congeners. nih.gov Initial analysis pointed to the production of 8-chlororugulovasines A and B. nih.gov Further investigation led to the discovery of novel dichlorinated and brominated rugulovasines. nih.gov The brominated compounds were detected when the fungal culture medium was supplemented with bromine sources. nih.gov

Table 2: Rugulovasine Congeners Produced by Talaromyces wortmannii

| Compound Class | Specific Compounds Identified |

| Standard Rugulovasines | Rugulovasine A, this compound nih.gov |

| Monochlorinated | 8-chlororugulovasine A, 8-chlorothis compound nih.gov |

| Dichlorinated | 2,8-dichlororugulovasine A, 2,8-dichlorothis compound nih.gov |

| Brominated | Brominated rugulovasines nih.gov |

Advanced Isolation Methodologies for this compound and Congeners

The isolation and purification of this compound and its related compounds from fungal cultures involve a combination of extraction and chromatographic techniques. asm.orgnih.govasm.org A general procedure involves extracting the fungal material with a solvent such as chloroform, followed by purification of the crude extract. asm.org

Column chromatography using silica (B1680970) gel is a common method for separation. asm.org For instance, a solvent system of benzene-acetone-methanol (93:7:5, vol/vol/vol) has been used to separate rugulovasines, with fractions collected and analyzed by thin-layer chromatography (TLC). asm.org

More recent studies on halogenated congeners from Talaromyces wortmannii have employed advanced analytical techniques. nih.gov The process of dereplication, which rapidly identifies known compounds in a mixture, was guided by Ultrahigh Performance Liquid Chromatography-Diode Array Detection-High Resolution Mass Spectrometry (UHPLC-DAD-HRMS). nih.gov This approach facilitated the detection of new halogenated alkaloids. nih.gov

For the detailed structural analysis of the purified novel compounds, hyphenated techniques were utilized. A High Performance Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (HPLC-SPE/NMR) system was used for the structural elucidation of the dichlorinated rugulovasines. nih.gov The characterization of the brominated congeners was supported by tandem mass spectrometry (MS/HRMS) data analysis. nih.gov

Table 3: Methodologies for Isolation and Identification of Rugulovasines

| Methodology | Application | Purpose |

| Solvent Extraction | Initial recovery from fungal culture | To obtain a crude extract containing the target alkaloids. asm.org |

| Column Chromatography (Silica Gel) | Purification and separation | To separate Rugulovasine A and B from other metabolites. asm.org |

| Thin-Layer Chromatography (TLC) | Monitoring of separation | To analyze the fractions from column chromatography. asm.org |

| UHPLC-DAD-HRMS | Dereplication and detection | To rapidly identify known rugulovasines and detect new halogenated congeners. nih.gov |

| HPLC-SPE/NMR | Structural elucidation | To determine the chemical structure of new dichlorinated rugulovasines. nih.gov |

| Tandem MS/HRMS | Structural rationalization | To analyze and propose structures for new brominated rugulovasines. nih.gov |

Biosynthesis and Pathway Elucidation

Position within the Ergot Alkaloid Biosynthetic Pathway

The biosynthesis of Rugulovasine B diverges from the central ergot alkaloid pathway after the formation of chanoclavine-I aldehyde. rsc.orgresearchgate.netnih.gov This aldehyde is a critical branch point intermediate, leading to the production of various ergot alkaloids in different fungal species. researchgate.netnih.govmdpi.com While the early steps of the ergot alkaloid pathway to produce chanoclavine-I aldehyde are conserved among various fungi, the subsequent steps diversify, leading to a wide array of compounds, including the rugulovasines. rsc.org

The common pathway to all ergot alkaloids begins with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP). researchgate.net A series of enzymatic steps then leads to the formation of chanoclavine-I, which is subsequently oxidized to chanoclavine-I aldehyde. researchgate.netnih.govmdpi.com It is from this aldehyde that the specific pathway to this compound commences. researchgate.net The biosynthesis of rugulovasines is proposed to branch from the main ergot alkaloid pathway at chanoclavine-I aldehyde. researchgate.net

| Precursor Metabolite | Role in this compound Biosynthesis |

| L-tryptophan | Initial building block of the ergoline (B1233604) scaffold. |

| Dimethylallyl pyrophosphate (DMAPP) | Provides the isoprene (B109036) unit for the initial prenylation step. |

| Chanoclavine-I | The immediate precursor to the branchpoint aldehyde. |

| Chanoclavine-I aldehyde | The key branchpoint intermediate from which the rugulovasine pathway diverges. researchgate.net |

Enzymatic Mechanisms and Gene Clusters

The biosynthesis of this compound is governed by a set of genes, often found clustered together on a chromosome. nih.gov These "eas" (ergot alkaloid synthesis) gene clusters encode the enzymes responsible for the stepwise conversion of precursors into the final product.

A key enzyme in the rugulovasine-specific branch of the pathway is EasQ, which is predicted to be an aldehyde dehydrogenase. researchgate.net This enzyme is proposed to oxidize the aldehyde group of chanoclavine-I aldehyde to a carboxylic acid, a crucial step in the formation of the rugulovasine scaffold. researchgate.net Aldehyde dehydrogenases are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.gov

Following the action of EasQ, a dioxygenase enzyme, EasH, is involved. researchgate.net In the biosynthesis of rugulovasine, EasH is hypothesized to hydroxylate a specific carbon atom (carbon 10) on the intermediate. researchgate.net It is noteworthy that different variants of EasH exist in different fungi, leading to different classes of ergot alkaloids. For instance, in Aspergillus japonicus, a version of EasH is involved in the formation of a cyclopropyl (B3062369) ring in the biosynthesis of cycloclavine. researchgate.net This highlights the role of enzyme variants in the diversification of ergot alkaloids.

In some fungi, such as Aspergillus leporis, the genes required for rugulovasine production (easQ and easH) are found in a separate, partial gene cluster, sometimes referred to as a satellite cluster. asm.org These satellite clusters are not self-sufficient and rely on intermediates produced by a complete ergot alkaloid gene cluster located elsewhere in the genome. asm.org This genomic organization allows for the diversification of secondary metabolite production without duplicating the entire biosynthetic pathway. asm.org The presence of these satellite clusters suggests a modular evolution of ergot alkaloid biosynthesis. asm.org

| Enzyme | Gene | Proposed Function in this compound Biosynthesis |

| Aldehyde Dehydrogenase | easQ | Oxidation of chanoclavine-I aldehyde to a carboxylic acid. researchgate.net |

| Dioxygenase | easH | Hydroxylation of the clavine intermediate. researchgate.net |

Stereochemical Aspects in Rugulovasine Biosynthesis

This compound is a stereoisomer of Rugulovasine A. researchgate.net The stereochemistry of these molecules is a critical aspect of their structure and potential biological activity. researchgate.netchemistryviews.org The formation of the specific stereoisomer, this compound, is determined by the stereoselectivity of the enzymes involved in its biosynthesis. While the exact mechanisms conferring the stereochemistry are still under investigation, it is understood that the spatial arrangement of atoms in the active sites of enzymes like EasH dictates the orientation of the newly introduced functional groups. researchgate.net The spontaneous isomerization between Rugulovasine A and B has also been documented. researchgate.net This highlights the complexity of stereochemical control in natural product biosynthesis.

Spontaneous Interconversion Dynamics of Rugulovasine A and B

Rugulovasine A and this compound are stereoisomers that exhibit a notable characteristic of spontaneous interconversion. researchgate.net These compounds are often isolated as a racemic mixture because they can readily convert between forms, particularly upon warming. researchgate.netacs.org This dynamic equilibrium is a key feature of their chemical behavior.

The primary mechanism governing this transformation is a reversible vinylogous Mannich reaction. researchgate.netacs.org This reaction allows for the isomerization between the A and B forms, leading to an equilibrium mixture of the two. acs.org The interconversion proceeds through an achiral intermediate, which facilitates the shift between the two stereoisomeric configurations. acs.org

Research has established certain properties that differentiate the two isomers despite their easy interconversion. Based on nuclear magnetic resonance (NMR) and crystallography data, it has been determined that in normal phase chromatography, stereoisomer A is more polar than stereoisomer B. researchgate.net This difference in polarity is attributed to the distinct conformations assumed by each molecular structure. researchgate.net The same interconverting behavior is also reported for related compounds, such as 8-chlororugulovasine A and B. researchgate.net

The study of this spontaneous isomerization has been a point of interest in the total synthesis of these alkaloids. Understanding the dynamics of the vinylogous Mannich reaction is crucial for controlling the stereochemical outcome and achieving the synthesis of a specific isomer. mdma.chnih.gov

Data Tables

Table 1: Comparative Properties of Rugulovasine Stereoisomers

| Property | Rugulovasine A | This compound | Reference |

| Stereochemical Relationship | Stereoisomer of this compound | Stereoisomer of Rugulovasine A | researchgate.net |

| Polarity (Normal Phase Chromatography) | More Polar | Less Polar | researchgate.net |

| Isolation State | Often found in a racemic mixture with this compound | Often found in a racemic mixture with Rugulovasine A | researchgate.netacs.org |

Table 2: Factors and Mechanisms of Interconversion

| Factor/Mechanism | Description | Reference |

| Governing Reaction | Reversible vinylogous Mannich reaction | researchgate.netacs.org |

| Driving Condition | Warming or heating can promote interconversion | researchgate.netacs.org |

| Result | A dynamic equilibrium is established between the two stereoisomers | acs.org |

Chemical Synthesis and Methodological Innovations

Total Synthetic Approaches to Rugulovasine B

Historical Perspectives and Early Syntheses

Early synthetic efforts toward rugulovasines A and B were often inspired by their proposed mechanisms of interconversion, which suggested a facile equilibration via a vinylogous Mannich reaction nih.govacs.orgmdpi.com. These initial strategies frequently involved intermolecular Mannich reactions to construct key intermediates, such as butenolides, which were then elaborated into the rugulovasine framework nih.gov. For instance, one early approach commenced with the conversion of a known indole (B1671886) derivative into an intermediate via the addition of a furan (B31954) to an in situ generated iminium ion. Subsequent cyclization and debenzylation yielded a mixture of rugulovasines A and B mdma.chacs.orgsigmaaldrich.comnih.gov. Another strategy utilized an intramolecular vinylogous Mannich addition of an intermediate biaryl, which, after N-methylation and deprotection, also provided a mixture of rugulovasines A and B mdma.chsigmaaldrich.comnih.gov. These early syntheses, while demonstrating the feasibility of constructing the core structure, often resulted in racemic mixtures and highlighted the challenges in controlling stereochemistry researchgate.net.

Enantioselective Total Synthesis of this compound and its Stereoisomers

More recent advancements have focused on achieving enantioselective total syntheses of this compound and its stereoisomers researchgate.netchemistryviews.orgdntb.gov.uaresearchgate.netresearchgate.netuniurb.it. A unified and enantioselective synthetic strategy has been developed, which allows for the preparation of all four rugulovasine stereoisomers as single enantiomers researchgate.netchemistryviews.orgdntb.gov.uaresearchgate.netuniurb.it. This approach typically centers on the divergent and stereochemically modular combination of enantiomers of a key intermediate, 4-amino Uhle's ketone, with a methacrylate (B99206) derivative. This combination is crucial for building the unsaturated oxaspirolactone moiety researchgate.netchemistryviews.orgdntb.gov.uaresearchgate.netuniurb.it. The development of optically active 4-amino Uhle's ketone itself has been a significant area of research, with methods employing optically active 4-substituted tryptophan derivatives being explored researchgate.netuniurb.it. These enantioselective syntheses have successfully yielded the first total syntheses of both (−)- and (+)-rugulovasine B, as well as their trideuteromethylated derivatives dntb.gov.uaresearchgate.net.

Key Synthetic Transformations and Strategies

Inter- and Intramolecular Vinylogous Mannich Reactions

The vinylogous Mannich reaction has been a cornerstone in the synthesis of rugulovasines A and B nih.govacs.orgmdpi.commdma.chacs.orgsigmaaldrich.comnih.govresearchgate.net. Both intermolecular and intramolecular variants of this reaction have been employed to construct the complex tetracyclic skeleton. In intermolecular approaches, the reaction typically involves the addition of a furan derivative to an iminium ion generated from an aldehyde nih.govmdma.chacs.org. Intramolecular versions have utilized intermediate imines that spontaneously undergo vinylogous Mannich addition, streamlining the synthesis mdma.chsigmaaldrich.comnih.gov. The ability of rugulovasines A and B to interconvert via a vinylogous Mannich reaction has also been a key consideration in their synthesis and structural elucidation acs.orgmdpi.comresearchgate.net.

Dreiding-Schmidt Reaction in Oxaspirolactone Unit Formation

A pivotal transformation in the enantioselective synthesis of rugulovasines is the Dreiding-Schmidt reaction, which is instrumental in forming the unsaturated oxaspirolactone unit chemistryviews.orgdntb.gov.uaresearchgate.netuniurb.itnih.gov. This reaction typically involves the condensation of a 4-amino Uhle's ketone derivative with a methacrylate derivative chemistryviews.orgdntb.gov.uaresearchgate.netuniurb.it. For example, a unified enantioselective synthesis utilizes a Dreiding-Schmidt reaction mediated by zinc to construct the oxaspirolactone moiety from a 4-amino Uhle's ketone and a methacrylate derivative chemistryviews.orgdntb.gov.uaresearchgate.netuniurb.it. This reaction is crucial for establishing the spirocyclic core of the molecule. In some instances, a metallozinc reagent derived from methyl 2-(bromomethyl)acrylate and zinc metal has been used to achieve this transformation, yielding the desired oxaspirolactone with high diastereoselectivity nih.gov.

Fukuyama Alkylation for Nitrogen Functionalization

The introduction of the N-methyl group, a characteristic feature of this compound, has been achieved through various methods, with the Fukuyama alkylation being a notable strategy chemistryviews.orgdntb.gov.uaresearchgate.net. Following the construction of the core structure, including the oxaspirolactone unit, the Fukuyama alkylation is employed to furnish the required N-methyl secondary amine chemistryviews.orgdntb.gov.uaresearchgate.net. This transformation efficiently installs the methyl group onto the nitrogen atom, completing a key functionalization step in the synthesis of rugulovasines.

Aryl Lithium Acylation Approaches

Aryl lithium acylation represents a powerful tool in organic synthesis for carbon-carbon bond formation, particularly in the construction of complex cyclic systems found in natural products. This methodology typically involves the generation of an aryllithium intermediate, often through metal-halogen exchange or directed ortho-metallation, followed by its reaction with an electrophilic acylating agent, such as an ester or amide researchgate.netnih.gov.

In the context of indole alkaloid synthesis, Jia's total synthesis of Rugulovasine A exemplifies the utility of aryl lithium acylation scispace.comnih.gov. This approach featured an intramolecular nucleophilic addition of an aryllithium species to an ester moiety to achieve the closure of the C-ring, a critical step in assembling the core structure. Retrosynthetically, the butenolide ring, a key feature of rugulovasines, could be accessed from an Uhle's ketone derivative via a Nozaki-Hiyama-Kishi (NHK) reaction to form an allenic alcohol, followed by cyclocarbonylation nih.gov. While this specific application was reported for Rugulovasine A, the principles of intramolecular aryllithium acylation offer a valuable strategic avenue for constructing similar structural motifs present in this compound. The ability to generate functionalized ketones through the acylation of aryllithiums with various amide derivatives, often in continuous flow systems, further underscores the versatility of this approach in accessing complex molecular architectures nih.gov.

Table 1: Illustrative Aryl Lithium Acylation in Natural Product Synthesis

| Reaction Type | Key Reagents/Conditions | Substrate Type | Electrophile Type | Key Outcome | Reference |

| Intramolecular Acylation | Aryllithium generation (e.g., via Li-Halogen exchange), Ester | Indole derivative with ester side chain | Ester | C-ring closure via nucleophilic addition, formation of butenolide precursor | scispace.comnih.gov |

| Acylation of Aryllithiums (Flow) | sec-BuLi, N,N-Dimethylamides, Continuous Flow | Aryl/Heteroaryl bromides | Amide | Formation of highly functionalized ketones | nih.gov |

| Directed Lithiation & Acylation | n-BuLi/TMEDA, Copper(I) salts, Oxidant | Electron-rich aromatic compounds (e.g., anisole) | Carboxylic acid derivative | Formation of biaryl systems or functionalized aromatic compounds (general application) | researchgate.netcam.ac.uk |

Divergent Synthetic Routes to this compound Stereoisomers

A significant advancement in the synthesis of this compound has been the development of unified, enantioselective, and divergent strategies that allow for the preparation of all four stereoisomers of the natural product chemistryviews.orgresearchgate.netuniurb.itglobalauthorid.com. This approach is critical for understanding the structure-activity relationships of these compounds, as different stereoisomers can exhibit distinct biological profiles.

Piersanti and colleagues have reported a concise and modular synthesis that enables the preparation of enantiopure (+)- and (−)-Rugulovasine B, along with their corresponding epimers chemistryviews.orgresearchgate.netuniurb.it. The core of this synthetic strategy involves the stereochemical modular combination of enantiomers of 4-amino Uhle's ketone with a methacrylate derivative. This union is employed to construct the unsaturated oxaspirolactone unit through a Dreiding-Schmidt reaction chemistryviews.orgresearchgate.netuniurb.it. Following this key annulation, a Fukuyama methylation is utilized to introduce the requisite N-methyl secondary amine functionality, yielding the target stereoisomers chemistryviews.orgresearchgate.netuniurb.it.

The modularity inherent in this divergent approach, coupled with the high diastereoselectivities achieved in the crucial reactions, permits the rapid and asymmetric synthesis of all rugulovasine stereoisomers researchgate.net. This synthetic accessibility has facilitated preliminary biological evaluations, where the stereoisomers were tested for their binding affinities to various neuroreceptors. Notably, the studies revealed a preferred selectivity for serotonin (B10506) receptors over dopamine (B1211576) and adrenergic receptors, with (+)-Rugulovasine B exhibiting particularly excellent affinity for the 5-HT1A receptor chemistryviews.orgresearchgate.net. The ability to synthesize all stereoisomers efficiently provides a platform for further in-depth investigation into their pharmacological properties.

Table 2: Key Steps in the Divergent Synthesis of Rugulovasine Stereoisomers

| Step(s) | Key Reagents/Conditions | Intermediate/Product Type | Outcome | Reference |

| Formation of Oxaspirolactone Unit | 4-amino Uhle's ketone (enantiopure), Methacrylate derivative, Dreiding–Schmidt reaction | Unsaturated oxaspirolactone | Construction of the tetracyclic core precursor with defined stereochemistry | chemistryviews.orgresearchgate.netuniurb.it |

| N-Methylation | Fukuyama methylation | N-methyl secondary amine | Installation of the N-methyl group, completing the core structure | chemistryviews.orgresearchgate.netuniurb.it |

| Synthesis of (+)- and (−)-Rugulovasine B | Combination of above steps with stereochemical control | (+)-Rugulovasine B, (−)-Rugulovasine B, and other stereoisomers | Access to all four stereoisomers in enantiopure form | chemistryviews.orgresearchgate.netuniurb.it |

Compound List

Rugulovasine A

this compound

4-amino Uhle's ketone

Methacrylate derivative

(+)-Rugulovasine B

(−)-Rugulovasine B

(+)-Tacamonine

(−)-Tacamonine

Eleganine A

Setoclavine

Lysergine

Isolysergine

Lysergol

(+)-Lunatinin

(−)-Lunatinin

Biological Targets and Mechanistic Investigations Preclinical Research

Ligand-Receptor Binding and Activation Profiles

Studies have established that Rugulovasine B, particularly its stereoisomers, exhibits a selective binding profile, predominantly interacting with serotonin (B10506) receptors.

This compound and its stereoisomers have demonstrated significant affinity for several serotonin (5-HT) receptor subtypes. Research indicates a strong preference for these receptors over dopamine (B1211576) and adrenergic targets nih.govchemistryviews.orgresearchgate.netwikipedia.orgfrontiersin.orgfrontiersin.org. Specifically, (+)-Rugulovasine B has shown notable binding affinities and activation potencies across a range of 5-HT receptors.

Table 1: Serotonin Receptor Binding Affinities (Ki or IC50) of this compound Stereoisomers

| Receptor Subtype | This compound Stereoisomer | Affinity (nM) | Citation |

| 5-HT1A | (+)-Rugulovasine B | < 2 | nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

| 5-HT1A | (−)-Rugulovasine B | 116 | researchgate.net |

| 5-HT1A | (+)-Rugulovasine A | 47 | researchgate.net |

| 5-HT1A | (−)-Rugulovasine A | 37 | researchgate.net |

| 5-HT6 | (+)-Rugulovasine B | 10 (IC50) | researchgate.net |

(+)-Rugulovasine B exhibits nanomolar activation across multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7, while displaying poor affinity for the 5-HT5A receptor nih.govfrontiersin.orgfrontiersin.org.

Investigations into this compound's interaction with dopamine receptors, including D1, D2L, and D3 subtypes, have revealed a lack of significant binding affinity nih.govchemistryviews.orgresearchgate.netwikipedia.orgfrontiersin.orgfrontiersin.org. The compound's activity profile is largely specific to the serotonin receptor family, with minimal or no meaningful effect observed on dopamine receptors researchgate.net.

Similarly, this compound has shown poor affinity for adrenergic receptor subtypes, such as α1 and α2 nih.govchemistryviews.orgresearchgate.netwikipedia.orgfrontiersin.orgfrontiersin.org. Its pharmacological profile is characterized by selectivity for serotonin receptors, with negligible interactions reported for adrenergic targets researchgate.netwikipedia.org.

Agonist Potency and Efficacy of this compound Stereoisomers

The stereochemistry of this compound plays a crucial role in its receptor interaction profile. All four stereoisomers have demonstrated strong affinity for the 5-HT1A receptor, acting as potent activators with nanomolar potencies nih.govfrontiersin.orgfrontiersin.org.

(+)-Rugulovasine B has emerged as the most potent isomer, exhibiting particularly strong activation of the 5-HT1A receptor with an EC50 value below 2 nM, surpassing the potency of LSD in this regard nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. This significant enantiospecificity in potency has also been observed across other serotonin receptor subtypes nih.govfrontiersin.orgfrontiersin.org.

Table 2: Serotonin Receptor Agonist Potency (EC50) and Efficacy of (+)-Rugulovasine B

| Receptor Subtype | This compound Stereoisomer | Potency (EC50) | Efficacy (% of reference) | Citation |

| 5-HT1A | (+)-Rugulovasine B | < 2 nM | N/A | nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

| 5-HT2A | (+)-Rugulovasine B | N/A | 46% | researchgate.net |

| 5-HT2B | (+)-Rugulovasine B | N/A | 58% | researchgate.net |

| 5-HT2C | (+)-Rugulovasine B | 339 nM | N/A | researchgate.net |

While (+)-Rugulovasine B demonstrates nanomolar activation for 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors, its affinity for 5-HT5A is significantly lower (13.7 μM) nih.govfrontiersin.orgfrontiersin.org. The isomer (−)-Rugulovasine B exhibits poor affinity for most serotonin receptors, with the exception of 5-HT1A nih.gov.

Preclinical In Vivo Models for Mechanistic Elucidation of Receptor-Mediated Effects

Information regarding the in vivo activity and mechanistic elucidation of this compound in preclinical models is limited. While some reports mention hypotensive effects in cats, comprehensive in vivo studies to fully understand its receptor-mediated effects are still required wikipedia.org. Further investigations involving dopamine and adrenergic receptor antagonism assays are considered necessary to validate the therapeutic potential of Rugulovasines nih.govfrontiersin.orgfrontiersin.org. The development of efficient synthetic routes for Rugulovasine stereoisomers is expected to facilitate more extensive in vivo evaluations nih.govchemistryviews.org.

Compound List:

this compound

Rugulovasine B Analogues and Derivatization Strategies

Discovery and Biosynthesis of Naturally Occurring Halogenated Rugulovasines

Naturally occurring halogenated compounds are widespread, with around 5,000 distinct halometabolites identified from various organisms. nih.gov While often associated with marine environments due to the higher concentration of halides, terrestrial fungi are also significant producers of these compounds. nih.gov The rugulovasine scaffold represents a platform for biohalogenation, leading to the discovery of several chlorinated and brominated derivatives. nih.gov The first identification of a halogenated rugulovasine derivative dates back to the 1970s. nih.gov More recently, the fungus Talaromyces wortmannii has been identified as a producer of a suite of halogenated rugulovasines. nih.govmdpi.com The detection and characterization of these novel analogues have been largely facilitated by modern analytical techniques, particularly Ultra-High-Performance Liquid Chromatography-Diode Array Detection-High-Resolution Mass Spectrometry (UHPLC-DAD-HRMS). nih.govmdpi.com

Analysis of cultures of T. wortmannii revealed the co-production of chlorinated congeners alongside rugulovasines A and B. nih.gov Initial dereplication efforts using HRMS detected compounds with the elementary composition C₁₆H₁₆O₂N₂Cl, corresponding to 8-chlororugulovasines A and B. nih.gov Further investigation of large-scale fungal cultures led to the isolation and structural elucidation of the epimers 2,8-dichlororugulovasine A and 2,8-dichlororugulovasine B. nih.govmdpi.com The precise structures of these dichlorinated compounds were determined using a combination of High-Performance Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (HPLC-SPE/NMR) hyphenated systems and 1D/2D NMR spectroscopy. nih.govmdpi.com

Table 1: Naturally Occurring Chlorinated Rugulovasine Derivatives

| Compound Name | Molecular Formula | Key Structural Features | Source Organism |

|---|---|---|---|

| 8-chlororugulovasine A | C₁₆H₁₆O₂N₂Cl | Chlorine at C-8 position | Talaromyces wortmannii |

| 8-chlorothis compound | C₁₆H₁₆O₂N₂Cl | Chlorine at C-8 position | Talaromyces wortmannii |

| 2,8-dichlororugulovasine A | C₁₆H₁₅O₂N₂Cl₂ | Chlorine at C-2 and C-8 positions | Talaromyces wortmannii |

The enzymatic machinery for halogenation is often flexible, capable of incorporating different halogens based on their availability in the environment. mdpi.com Although T. wortmannii is a terrestrial fungus where chlorine is the more abundant halide, researchers investigated its potential to produce brominated derivatives by supplementing the culture medium with bromine sources like hydrobromic acid (HBr). nih.govmdpi.com This strategy proved successful, leading to the detection of brominated rugulovasines. nih.govmdpi.com While these compounds were not isolated in quantities sufficient for full NMR characterization, tandem mass spectrometry (MS/HRMS) data analysis, by comparison with the fragmentation profiles of their chlorinated counterparts, supported the characterization of their chemical structures. nih.gov

The biosynthesis of halogenated natural products is catalyzed by a diverse group of enzymes known as halogenases. nih.govfrontiersin.org Preliminary genetic analysis of Talaromyces wortmannii suggests the involvement of an FADH₂-dependent halogenase in the production of its halogenated rugulovasines. mdpi.com This class of enzymes is well-known for its ability to perform regioselective halogenation on electron-rich aromatic compounds, such as tryptophan, which is a key precursor in the biosynthesis of ergot alkaloids. researchgate.net

FADH₂-dependent halogenases function by oxidizing a halide ion (e.g., Cl⁻, Br⁻) to an electrophilic halogenating species, likely a hypohalous acid (HOX), which is then delivered to the substrate. nih.govfrontiersin.org A highly conserved lysine (B10760008) residue within the enzyme's active site is thought to play a crucial role in this process, potentially forming a transient haloamine intermediate that facilitates the regioselective halogenation of the target molecule. nih.gov This enzymatic control ensures specific halogenation, in contrast to the often non-selective nature of chemical halogenation methods. researchgate.net

Synthetic Derivatization for Novel Chemical Space Exploration and SAR Expansion

While nature provides halogenated variants, synthetic chemistry offers a more controlled and versatile approach to generating novel rugulovasine analogues for exploring chemical space and expanding structure-activity relationship (SAR) data. The limited availability of these alkaloids from natural sources makes chemical synthesis a critical tool for in-depth biological and toxicological studies. chemistryviews.org

A unified, enantioselective synthesis has been developed that allows access to all four stereoisomers of rugulovasine, including the first total syntheses of optically pure (+)- and (–)-rugulovasine B. chemistryviews.orgresearchgate.net This modular approach provides a platform for generating diverse derivatives. Key reactions in these synthetic routes include:

The Dreiding–Schmidt reaction: Used to construct the characteristic unsaturated oxaspirolactone moiety from a 4-amino Uhle's ketone derivative and a methacrylate (B99206) derivative. chemistryviews.orgresearchgate.net

Fukuyama alkylation: A late-stage methylation step to install the N-methyl group, affording the final secondary amine. researchgate.net

This synthetic accessibility has enabled the creation of derivatives such as N-trideuteromethylated rugulovasines. researchgate.net Such labeled compounds are valuable tools for metabolic studies. More importantly, the availability of all enantiopure stereoisomers has allowed for preliminary biological evaluations, a cornerstone of SAR expansion. chemistryviews.orgresearchgate.net For example, the binding affinities of the synthetic stereoisomers have been tested against a panel of dopamine (B1211576), serotonin (B10506), and adrenergic neuroreceptors. chemistryviews.orgresearchgate.net These studies revealed a preferential selectivity for serotonin receptors, with (+)-rugulovasine B showing a particularly interesting affinity for the 5-HT₁A receptor subtype. chemistryviews.orgresearchgate.net Such findings highlight how synthetic derivatization is essential for dissecting the specific interactions between a molecule and its biological targets, thereby guiding the design of future analogues with potentially enhanced or more selective activities.

Analytical Methodologies for Rugulovasine B Research

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are fundamental for unraveling the molecular architecture of Rugulovasine B. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR experiments, provides detailed information about the connectivity of atoms and the spatial arrangement within the molecule. High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular mass and elemental composition, which aids in confirming proposed structures and identifying new derivatives, such as halogenated congeners researchgate.netmdpi.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D NMR (¹H NMR, ¹³C NMR) provides chemical shifts and coupling constants, offering insights into the local electronic environment of nuclei and their neighboring atoms mdpi.comtandfonline.commdpi.com. For this compound, ¹H NMR spectra have been used to assign specific proton signals, including those for vinylic protons and methyl groups, aiding in structural confirmation mdpi.com. ¹³C NMR provides information on the carbon skeleton tandfonline.commdpi.com.

2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Correlation (HSQC), are vital for establishing connectivity between atoms that are not directly bonded, thereby confirming the proposed structure and assigning resonance to specific atoms mdpi.comarkat-usa.org. Studies have utilized these techniques to confirm the backbone disposal and chemical profiles of this compound and its derivatives mdpi.com.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of this compound and its related compounds mdpi.comnih.gov. For instance, HRMS data has been instrumental in identifying halogenated rugulovasines, such as 8-chlororugulovasines A and B, by providing accurate masses that correspond to specific elemental formulas (e.g., C₁₆H₁₆N₂O₂Cl) mdpi.com.

Tandem Mass Spectrometry (MS/MS) and HRMS/HRMS data analysis are further employed to rationalize the structures of brominated congeners and to understand fragmentation patterns, which are characteristic of the rugulovasine series researchgate.netmdpi.comnih.gov.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as fungal extracts, and for its subsequent detection and quantification.

HPLC and its advanced form, UHPLC, are widely used for the separation of this compound and its analogues mdpi.comsemanticscholar.orgasm.orgsciex.comchromatographyonline.com. These methods utilize a stationary phase within a column and a mobile phase to separate compounds based on their differential partitioning and interaction with these phases drugfuture.comadarshcollege.inumlub.pl.

Separation Principles: Separation is achieved by exploiting differences in polarity, size, and other physicochemical properties of the analytes drugfuture.comumlub.pl. Reversed-phase chromatography, often employing C18 columns, is a common approach for separating this compound and its stereoisomers mdpi.com.

Detection: HPLC systems are typically coupled with detectors such as UV-Vis (Diode Array Detection - DAD) or Mass Spectrometry (MS) mdpi.comsemanticscholar.orgresearchgate.net. While Rugulovasines can be detected by LC-MS, they are not readily detected by HPLC with fluorescence detection, unlike some other ergot alkaloids asm.orgresearchgate.net. UHPLC-DAD-HRMS is particularly powerful for dereplication, guiding the detection of new halogenated alkaloids researchgate.netmdpi.comnih.gov.

Hyphenating chromatography with mass spectrometry provides enhanced capabilities for identification and structural analysis.

LC-HRMS and UHPLC-DAD-HRMS: These techniques combine the separation power of LC/UHPLC with the high mass accuracy and sensitivity of HRMS researchgate.netmdpi.comnih.govsemanticscholar.orgresearchgate.net. They are instrumental in identifying known compounds and detecting novel ones within complex biological matrices. The data generated aids in proposing elemental compositions and structural features of this compound and its derivatives researchgate.netmdpi.comnih.gov.

MS/MS: Tandem mass spectrometry provides fragmentation data, which is crucial for confirming structural assignments and differentiating between isomers by analyzing characteristic fragment ions researchgate.netmdpi.com.

Integrated systems like HPLC-Solid Phase Extraction (SPE)/NMR offer a powerful approach for direct structural elucidation of compounds separated by HPLC researchgate.netmdpi.comchromatographyonline.com.

Process: In this hyphenated technique, chromatographic peaks of interest are trapped on SPE cartridges, allowing for solvent exchange from the HPLC mobile phase to a deuterated NMR solvent. The concentrated analytes can then be analyzed by NMR spectroscopy researchgate.netchromatographyonline.com. This method enables the accumulation of analytes, reducing the need for extensive sample preparation and allowing for more sensitive NMR experiments, including overnight acquisitions researchgate.netchromatographyonline.com.

Application: HPLC-SPE/NMR has been successfully used for the purification and identification of epimers like 2,8-dichlororugulovasines A and B directly from fungal extracts, providing comprehensive structural data researchgate.netmdpi.com.

Distinguishing between isomers and stereoisomers of this compound presents a significant analytical challenge due to their similar physicochemical properties and potential for interconversion researchgate.net.

Interconversion: Rugulovasines A and B, along with their chlorinated derivatives, are known to interconvert, often forming racemic mixtures through vinylogous Mannich type reactions researchgate.net. This interconversion can complicate separation and analysis mdpi.comresearchgate.net.

Chromatographic Strategies: Differences in conformation, which can arise from stereoisomerism, influence interactions with the stationary phase in chromatography mdpi.comresearchgate.net. For instance, in normal-phase chromatography, stereoisomers A are reported to be more polar than stereoisomers B, leading to different retention times researchgate.net. Researchers have proposed that specific arrangements, such as the antiperiplanar arrangement in isomers A, can cause earlier elution in reversed-phase chromatography compared to isomers B mdpi.com.

Spectroscopic Strategies: Advanced NMR techniques, including detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, are crucial for determining relative configurations and differentiating stereoisomers tandfonline.commdpi.com. HRMS and MS/MS can also provide complementary data for distinguishing closely related structures researchgate.netmdpi.com.

Compound List

Rugulovasine A

this compound

8-chlororugulovasine A

8-chlorothis compound

2,8-dichlororugulovasine A

2,8-dichlorothis compound

2-bromorugulovasine A

2-bromothis compound

Dihydrorugulovasine A

Dihydrothis compound

Chlororugulovasine A

Chlorothis compound

Setoclavine

Uhle's ketone

4-amino Uhle's ketone

Tryptophan

Chanoclavine

Stemphyperylenol

Oosporein

Kojic acid

Ochratoxin A

Ochratoxin B

Ochratoxin R

Trichoverrins A

Trichoverrins B

Roridin E

Neopatulin

Patulin

Ascladiol

Perylenequinones

Future Research Directions and Preclinical Translational Perspectives

Further Elucidation of Undiscovered Biosynthetic Pathway Steps and Enzymes

The complete biosynthetic pathway of Rugulovasine B in fungi, such as Penicillium variabile, remains largely uncharacterized. nih.gov While it is established that clavine alkaloids are derived from precursors like tryptophan, the specific enzymatic machinery and intermediate steps leading to the final intricate structure of this compound are not fully understood. Future research should prioritize the identification and characterization of the biosynthetic gene cluster (BGC) responsible for its synthesis.

Key areas for investigation include:

Genome Mining and BGC Identification: Sequencing the genomes of this compound-producing fungal strains and employing bioinformatic tools to identify the putative BGC. This cluster would likely encode a suite of specialized enzymes essential for its formation.

Characterization of Core Enzymes: Identifying and functionally characterizing the core enzymes, which are predicted to include a Non-Ribosomal Peptide Synthetase (NRPS) for the initial peptide backbone formation, and various tailoring enzymes.

Tailoring Enzymes: Investigating the roles of specific tailoring enzymes that are crucial for the later, more complex stages of biosynthesis. These likely include:

Cytochrome P450 Monooxygenases (CYPs): Responsible for oxidative reactions that are critical for forming the fused ring systems.

Prenyltransferases (PTs): Involved in the addition of isoprenoid moieties, a common feature in indole (B1671886) alkaloid biosynthesis.

Methyltransferases (MTs): Catalyzing the N-methylation step to form the final secondary amine.

Flavin-dependent Monooxygenases (FMOs): Potentially involved in various oxidation steps.

Elucidating this pathway through techniques like gene knockout studies, heterologous expression of the BGC in model organisms, and in vitro enzymatic assays will not only fill a significant knowledge gap but also open avenues for combinatorial biosynthesis to produce novel, structurally diverse analogues.

| Enzyme Class (Hypothesized) | Predicted Role in this compound Biosynthesis | Research Objective |

| Non-Ribosomal Peptide Synthetase (NRPS) | Condensation of amino acid precursors (e.g., Tryptophan) | Isolate and characterize the core NRPS enzyme(s) from the BGC. |

| Cytochrome P450 Monooxygenases | Catalysis of oxidative cyclization to form the tetracyclic core | Identify specific P450s and determine their substrate specificity and reaction mechanism. |

| Prenyltransferases | Addition of dimethylallyl pyrophosphate (DMAPP) to the indole nucleus | Determine the timing and specific enzyme responsible for prenylation. |

| Methyltransferases | N-methylation of the amino group | Characterize the N-methyltransferase responsible for the final methylation step. |

| Flavin-dependent Monooxygenases | Auxiliary oxidation reactions | Investigate their potential role in intermediate modifications. |

Development of Advanced and Sustainable Synthetic Methodologies for Complex Analogues

While the total synthesis of all Rugulovasine stereoisomers, including this compound, has been achieved, future work should focus on creating more efficient, scalable, and environmentally sustainable synthetic strategies. nih.govfrontiersin.org The development of such methodologies is critical for producing sufficient quantities for extensive preclinical testing and for generating a library of complex analogues for structure-activity relationship (SAR) studies.

Future directions in synthetic chemistry should include:

Catalytic and Asymmetric Methods: Exploring novel catalytic systems, including transition metal catalysis (e.g., Ruthenium, Palladium) and organocatalysis, to improve the efficiency and enantioselectivity of key bond-forming reactions. researchgate.net This includes refining methods for constructing the challenging spirocyclic butyrolactone moiety.

Biocatalysis and Chemoenzymatic Synthesis: Integrating enzymatic steps into the synthetic route. nih.govmdpi.com Biocatalysis can offer unparalleled stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. Enzymes could be used for key steps like stereoselective reductions, oxidations, or acylations.

Flow Chemistry: Adapting synthetic steps to continuous flow processes. Flow chemistry can enhance safety, improve reaction control, and facilitate scalability compared to traditional batch processing.

Sustainable Practices: Focusing on "green chemistry" principles, such as minimizing the use of hazardous reagents and solvents, improving atom economy, and reducing the number of synthetic steps. mdpi.comnih.gov

A unified and modular synthetic approach allows for the late-stage diversification of intermediates, enabling the rapid generation of analogues with modifications to the indole core, the spirocycle, or the N-methyl group. nih.gov This will be instrumental in optimizing the pharmacological profile of this compound.

Deeper Mechanistic Studies at the Molecular and Cellular Levels

Current knowledge indicates that this compound binds with high affinity to serotonin (B10506) receptors, specifically 5-HT1A, 5-HT2A, and 5-HT2C, while showing minimal affinity for adrenergic and dopamine (B1211576) receptors. researchgate.netwikipedia.org However, the precise downstream consequences of this binding are not well understood. Future research must move beyond receptor affinity to dissect the molecular and cellular mechanisms of action.

Key research questions to address include:

Functional Receptor Activity: Determining whether this compound acts as an agonist, antagonist, partial agonist, or biased agonist at each specific serotonin receptor subtype. This is crucial for predicting its physiological effects.

Intracellular Signaling Pathways: Investigating the specific G-protein coupling and downstream second messenger systems activated or inhibited by this compound binding. researchgate.netqiagen.com This involves measuring changes in cyclic AMP (cAMP), phospholipase C (PLC) activity, and intracellular calcium levels.

Downstream Kinase Activation: Exploring the impact on downstream signaling cascades, such as the Extracellular signal-Regulated Kinase (ERK) pathway, which is known to be modulated by serotonin receptor activation and can influence gene expression and cellular function. nih.gov

Cellular Responses: Using cell-based assays, particularly with neuronal cell lines, to study the effects of this compound on cellular processes like neurite outgrowth, synaptic plasticity, and cell viability. mdpi.com

These mechanistic studies are essential for building a comprehensive understanding of how this compound exerts its effects at a cellular level, providing a rational basis for its potential therapeutic applications.

| Mechanistic Aspect | Key Question | Experimental Approach |

| Receptor Functionality | Is this compound an agonist or antagonist at 5-HT receptors? | Radioligand binding assays, functional assays (e.g., GTPγS binding), second messenger assays. |

| G-Protein Coupling | Which G-protein subtypes (Gαi/o, Gαq/11, Gαs) are activated? | Co-immunoprecipitation, BRET/FRET-based assays. |

| Second Messenger Systems | Does it modulate cAMP, IP3, or Ca2+ levels? | ELISA, fluorescence-based calcium imaging. |

| Downstream Signaling | Does it activate pathways like ERK, Akt, or mTOR? | Western blotting, phosphoproteomics. |

| Cellular Phenotype | What is the effect on neuronal morphology and function? | Neuronal cell culture, high-content imaging, electrophysiology. |

Exploration of Novel Preclinical Biological Applications Based on Receptor Selectivity

The high selectivity of this compound for serotonin receptors, particularly its potent activity at the 5-HT1A receptor, suggests significant therapeutic potential, especially in the realm of central nervous system (CNS) disorders. frontiersin.orgresearchgate.net Future preclinical research should systematically evaluate this potential in relevant animal models. altex.org

Promising areas for preclinical investigation include:

Anxiety and Depression: Given the established role of 5-HT1A agonists in treating anxiety and depressive disorders, this compound and its analogues should be tested in rodent models of these conditions (e.g., elevated plus maze, forced swim test). nih.gov

Neuropathic Pain and Migraine: The involvement of serotonin pathways in pain modulation makes this compound a candidate for investigation in models of chronic pain and migraine.

Cognitive Disorders: Serotonergic systems are implicated in learning and memory. The potential of this compound to modulate cognitive function could be explored in models of cognitive impairment or neurodegenerative diseases like Alzheimer's disease, where serotonin signaling has been linked to amyloid-β plaque levels. nih.gov

Spinal Cord Injury and Motor Function: 5-HT1A receptor agonists have shown promise in improving functional recovery after spinal cord injury in animal models, suggesting another potential therapeutic avenue for investigation. mdpi.com

Early in vivo studies have noted hypotensive effects in cats, which warrants further investigation into its cardiovascular profile. wikipedia.orgnih.gov A critical component of these preclinical studies will be to correlate the observed physiological effects with the compound's pharmacokinetic profile and its ability to cross the blood-brain barrier. The development of selective and potent this compound analogues could lead to novel therapeutics with improved efficacy and side-effect profiles for a range of neurological and psychiatric conditions.

Q & A

Q. How should researchers design experiments to inhibit this compound biosynthesis without affecting fungal viability?

- Methodological Answer : CRISPR-Cas9 knockout of easH/easQ in native producers (e.g., P. camemberti) coupled with complementation assays. Alternatively, small-molecule inhibitors targeting EasQ’s oxygenase domain can be screened via high-throughput enzymatic assays. RNA-seq post-inhibition identifies off-target metabolic disruptions .

Data Management & Reproducibility

Q. What metadata standards are essential for sharing this compound-related omics data?

Q. How can researchers ensure reproducibility in this compound isolation protocols?

- Methodological Answer : Document solvent ratios (v/v), column temperatures, and gradient profiles in HPLC methods. Provide NMR spectra (Bruker/TopSpin formats) with referencing to TMS or residual solvent peaks. Share strains via registered culture collections (e.g., CBS-KNAW) with accession numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.